4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C13H18BrCl2NO and its molecular weight is 355.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Activity in Obese Rats
Research has shown that related compounds to 4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride, like 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, significantly affect metabolic activities in obese rats. This substance, when administered chronically, leads to reduced food intake and weight gain in these rats, indicating its potential for obesity treatment studies (Massicot et al., 1985).
Feeding Behavior and Toxicity
Further research into compounds similar to this compound, such as 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, has demonstrated its effect on feeding behavior. This substance, distinct from amphetamines and having low toxicity without psychotropic activity, influences the satiety center, reducing obesity in mice models (Massicot et al., 1984).
Synthesis and Structural Applications
The synthesis of various derivatives related to this compound, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has been explored, showing the potential for diverse applications in pharmaceutical and chemical research. These syntheses often involve processes like amidation and Friedel-Crafts acylation, providing insights into the compound's structural characteristics (Zheng Rui, 2010).
Antibacterial Activity
Compounds structurally related to this compound have been synthesized and evaluated for antibacterial potential. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have shown moderate inhibition against various Gram-negative bacterial strains, highlighting the compound's relevance in developing new antibacterial agents (Iqbal et al., 2017).
Antimicrobial Activities
Similar compounds, like 4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been synthesized and screened for microbial activities. Studies indicate moderate activities against bacterial strains like E. coli, S. aureus, and C. albicans, suggesting their utility in microbial research (Ovonramwen et al., 2019).
Cytotoxic and Anticancer Agents
Derivatives of this compound, such as 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, have been identified as a novel class of cytotoxic and anticancer agents. They exhibit significant cytotoxicity towards various cell lines, including human tumors, indicating potential applications in cancer research (Dimmock et al., 1998).
Mechanism of Action
Target of Action
The primary targets of 4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride are currently unknown. The compound is a type of aromatic ether , which suggests it may interact with a variety of biological targets
Mode of Action
As an aromatic ether , it may interact with its targets through a variety of mechanisms, potentially altering their function or activity. More research is needed to elucidate these interactions and the resulting changes.
Properties
IUPAC Name |
4-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWUASZJDOUNGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Br)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-08-4 | |
Record name | Piperidine, 4-[2-(4-bromo-2-chlorophenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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